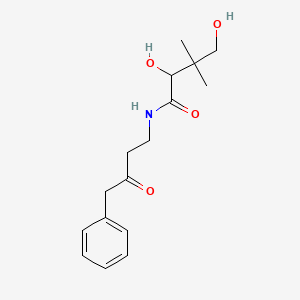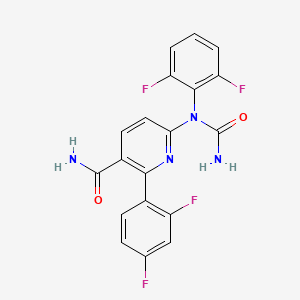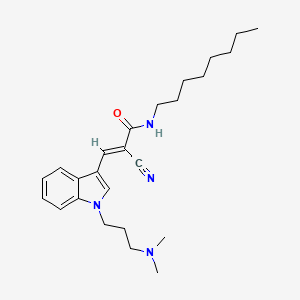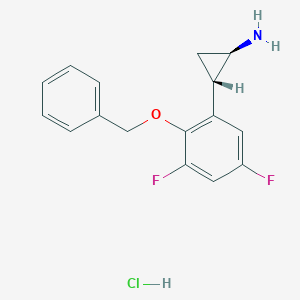
RR6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The synthesis and analysis of chemical compounds have increasingly emphasized not just molecular structures but also their functional properties. This shift necessitates strategies that combine traditional synthetic approaches with biological mechanisms to create molecules with desirable physical, chemical, and biological characteristics (Xu Wu & P. Schultz, 2009).
Synthesis Analysis
The synthesis of complex molecules often involves the integration of biological systems and traditional chemical synthesis to exploit the unique capabilities of both domains. This approach enables the production of molecules with specific functions that might be challenging to achieve through purely chemical methods (Xu Wu & P. Schultz, 2009).
Molecular Structure Analysis
Molecular modeling techniques have been applied to analyze the physical properties of alkanes, demonstrating the effectiveness of structural parameters such as Wiener indices and connectivity indices in predicting properties like boiling points and critical temperatures (D. Needham, I. Wei, & P. Seybold, 1988).
Chemical Reactions and Properties
Research on bicyclo[2.1.0]pentanes and bicyclo[2.2.0]hexanes provides insights into hydrocarbons and their derivatives, including aspects like ionization and oxidation potentials and reactions involving transition metal complexes (Barry K. Carpenter, 2009).
Physical Properties Analysis
The synthesis of bioprocesses using physical properties data illustrates how physical property information can streamline the synthesis process by selecting units that exploit property differences, which is crucial for the large variety and number of components in bioprocesses (M. A. Steffens, E. Fraga, & I. Bogle, 2000).
Chemical Properties Analysis
The development of noncovalent synthesis strategies underscores the importance of noncovalent interactions in creating large and structurally complex molecules, highlighting the role of physical-organic chemistry in generating aggregates with unique functions (G. Whitesides et al., 1995).
科学的研究の応用
骨髄線維症治療における予後モデル
RR6モデルは、骨髄線維症患者におけるルキソリチニブ治療開始後6か月での生存率を予測するために使用されます {svg_1}. このモデルは、治療開始後最初の6か月におけるルキソリチニブの投与量、脾臓の反応、輸血の必要性を考慮に入れています {svg_2}. このモデルは、ルキソリチニブ治療を受けた骨髄線維症における従来のリスク層別化を克服するのに役立ちます {svg_3}.
治療転換の早期特定
This compound予後モデルは、ルキソリチニブ治療を受けた生存率が低下している骨髄線維症患者を早期に特定し、迅速な治療転換の恩恵を受ける可能性のある患者を特定することができます {svg_4}. これは、患者の転帰を改善するために不可欠です。
検証と分子統合
This compoundモデルは、ルキソリチニブによる治療開始後6か月での生存率を予測するために検証され、分子的に統合されました {svg_5}. この検証と統合により、臨床医にとってより堅牢で信頼性の高いツールが提供されます。
後ろ向き分析
This compoundモデルは、ルキソリチニブ治療を受けた骨髄線維症患者に対する単一施設の後ろ向き経験で適用されました {svg_6}. この適用により、現実世界の状況におけるモデルの予測能力に関する貴重な洞察が得られます。
リスク層別化
This compoundモデルは、ルキソリチニブ治療を受けた骨髄線維症におけるリスク層別化に使用されます {svg_7}. これにより、異なるリスクレベルの患者を特定することができ、治療の決定を導くことができます。
STEMの機会
科学研究に直接関連するものではありませんが、this compoundはヌフィールド科学研究プログラム、シニア数学チャレンジ、化学オリンピック、設計および工学競技、科学キャリアネットワークイベントなど、STEMの機会の文脈でも言及されています {svg_8}.
作用機序
Target of Action
RR6 is a potent, selective, reversible, competitive, and orally active inhibitor of vanin . Vanin is a group of enzymes that play a significant role in cellular processes such as inflammation and tissue injury. This compound potently inhibits human, bovine, and rat serum pantetheinase .
Mode of Action
This compound interacts with its target, vanin, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction results in the suppression of the enzyme’s function, leading to a decrease in the production of inflammatory mediators.
Biochemical Pathways
By inhibiting vanin, this compound potentially impacts these pathways, leading to a reduction in inflammation and tissue damage .
Pharmacokinetics
It is known that this compound is orally active , suggesting that it is well-absorbed in the gastrointestinal tract
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and tissue injury. By inhibiting vanin, this compound suppresses the production of inflammatory mediators, thereby reducing inflammation and tissue damage .
特性
IUPAC Name |
(2R)-2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,11-18)14(20)15(21)17-9-8-13(19)10-12-6-4-3-5-7-12/h3-7,14,18,20H,8-11H2,1-2H3,(H,17,21)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVUGLNOPRZQEY-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)CC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)CC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)




![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)


![2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1139099.png)



